molecular formula C15H21FN2O3Sn B8431609 (S)-N-((3-(3-Fluoro-4-(trimethylstannyl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

(S)-N-((3-(3-Fluoro-4-(trimethylstannyl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Cat. No.: B8431609
M. Wt: 415.05 g/mol
InChI Key: RBAABWDVPFMSIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-N-((3-(3-Fluoro-4-(trimethylstannyl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a synthetic organic compound that features a unique combination of functional groups, including a fluoro-substituted phenyl ring, a trimethylstannyl group, and an oxazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((3-(3-Fluoro-4-(trimethylstannyl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluoro-Substituted Phenyl Intermediate:

    Introduction of the Trimethylstannyl Group: The fluoro-substituted phenyl intermediate is then subjected to a stannylation reaction using trimethyltin chloride in the presence of a suitable catalyst.

    Formation of the Oxazolidinone Ring: The final step involves the cyclization of the intermediate with an appropriate amine and carbonyl source to form the oxazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-N-((3-(3-Fluoro-4-(trimethylstannyl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter specific functional groups, such as the reduction of the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

(S)-N-((3-(3-Fluoro-4-(trimethylstannyl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel antibiotics and anticancer agents.

    Materials Science: The presence of the trimethylstannyl group allows for the incorporation of this compound into organometallic frameworks, which can be used in the development of advanced materials with specific electronic or catalytic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving fluoro-substituted aromatic compounds.

Mechanism of Action

The mechanism of action of (S)-N-((3-(3-Fluoro-4-(trimethylstannyl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring can engage in π-π interactions with aromatic residues in proteins, while the oxazolidinone ring can form hydrogen bonds with polar functional groups. The trimethylstannyl group may also participate in coordination with metal ions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Linezolid: A well-known oxazolidinone antibiotic with a similar core structure but different substituents.

    Fluoro-Substituted Phenyl Compounds: Other compounds with fluoro-substituted phenyl rings, such as fluoxetine and fluticasone, which have different applications in medicine.

    Organotin Compounds: Compounds containing trimethylstannyl groups, which are used in various industrial and research applications.

Uniqueness

(S)-N-((3-(3-Fluoro-4-(trimethylstannyl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trimethylstannyl group, in particular, sets it apart from other oxazolidinone derivatives and enhances its potential for use in organometallic chemistry and materials science.

Properties

Molecular Formula

C15H21FN2O3Sn

Molecular Weight

415.05 g/mol

IUPAC Name

N-[[3-(3-fluoro-4-trimethylstannylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide

InChI

InChI=1S/C12H12FN2O3.3CH3.Sn/c1-8(16)14-6-11-7-15(12(17)18-11)10-4-2-3-9(13)5-10;;;;/h2,4-5,11H,6-7H2,1H3,(H,14,16);3*1H3;

InChI Key

RBAABWDVPFMSIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[Sn](C)(C)C)F

Origin of Product

United States

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